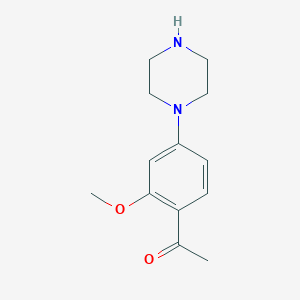
1-(2-Methoxy-4-piperazin-1-ylphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxy-4-piperazin-1-ylphenyl)ethanone is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxy group attached to a phenyl ring, which is further connected to a piperazine moiety. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research in medicinal chemistry, pharmacology, and synthetic organic chemistry.
Métodos De Preparación
The synthesis of 1-(2-Methoxy-4-piperazin-1-ylphenyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenylacetic acid and piperazine.
Reaction Conditions: The key steps involve the formation of an amide bond between the carboxylic acid group of 2-methoxyphenylacetic acid and the amine group of piperazine. This is usually achieved through a condensation reaction using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production: On an industrial scale, the synthesis may be optimized for higher yields and purity by employing continuous flow reactors and automated synthesis platforms. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure consistent product quality.
Análisis De Reacciones Químicas
1-(2-Methoxy-4-piperazin-1-ylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated using alkyl halides or acyl chlorides, respectively.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and alkylating agents (e.g., alkyl halides). Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include oxidized derivatives (aldehydes, carboxylic acids), reduced derivatives (alcohols), and substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
1-(2-Methoxy-4-piperazin-1-ylphenyl)ethanone has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and receptor binding, particularly in the context of neurotransmitter systems.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of various active pharmaceutical ingredients.
Mecanismo De Acción
The mechanism of action of 1-(2-Methoxy-4-piperazin-1-ylphenyl)ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in the regulation of vascular smooth muscle contraction.
Pathways Involved: Upon binding to these receptors, the compound modulates the signaling pathways that control vasoconstriction and vasodilation, thereby influencing blood pressure and vascular tone.
Comparación Con Compuestos Similares
1-(2-Methoxy-4-piperazin-1-ylphenyl)ethanone can be compared with other similar compounds, such as:
Trazodone: An arylpiperazine-based compound used as an antidepressant and anxiolytic agent.
Naftopidil: Another alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: A medication used to manage hypertensive emergencies by targeting alpha1-adrenergic receptors.
Uniqueness: The uniqueness of this compound lies in its specific structural features, such as the methoxy group and the piperazine ring, which confer distinct pharmacological properties and receptor binding affinities.
Propiedades
Fórmula molecular |
C13H18N2O2 |
|---|---|
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
1-(2-methoxy-4-piperazin-1-ylphenyl)ethanone |
InChI |
InChI=1S/C13H18N2O2/c1-10(16)12-4-3-11(9-13(12)17-2)15-7-5-14-6-8-15/h3-4,9,14H,5-8H2,1-2H3 |
Clave InChI |
IRNWRRRXBUNGOV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=C(C=C1)N2CCNCC2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



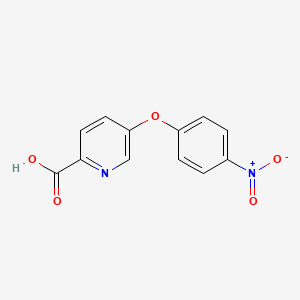

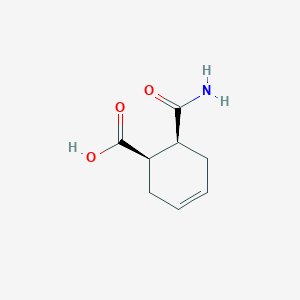
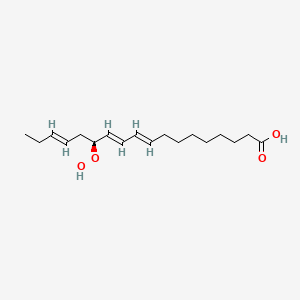
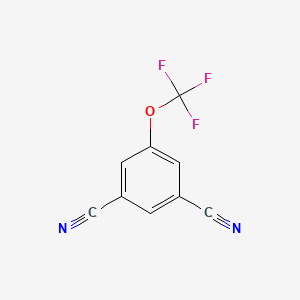
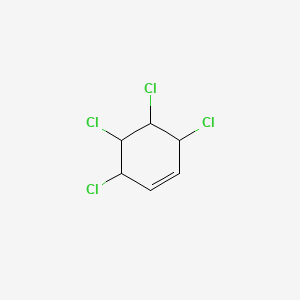
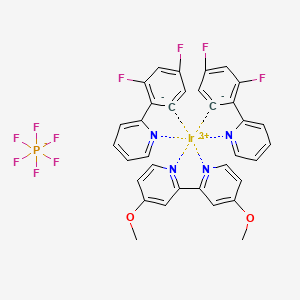

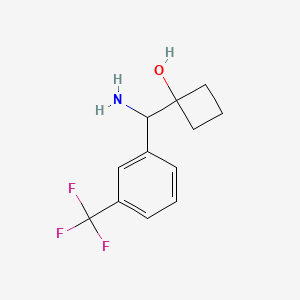
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13899595.png)
![N-[(3-ethynylphenyl)methyl]-2H-indazol-6-amine](/img/structure/B13899602.png)

![4-(1,3,4,6,7,8,9,9a-Octahydropyrido[1,2-a]pyrazin-2-yl)aniline](/img/structure/B13899610.png)
